Cas no 1955519-80-8 (2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid)

1955519-80-8 structure
Nome do Produto:2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid
N.o CAS:1955519-80-8
MF:C9H14F3NO2
MW:225.208173274994
MDL:MFCD29763455
CID:5248210
PubChem ID:122236579
2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexaneacetic acid, α-amino-1-(trifluoromethyl)-
- 2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid
-
- MDL: MFCD29763455
- Inchi: 1S/C9H14F3NO2/c10-9(11,12)8(6(13)7(14)15)4-2-1-3-5-8/h6H,1-5,13H2,(H,14,15)
- Chave InChI: JJSLAGGYZCUUPH-UHFFFAOYSA-N
- SMILES: C(C1(CCCCC1)C(F)(F)F)(N)C(=O)O
2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264558-0.5g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 0.5g |
$1632.0 | 2024-06-18 | |
Enamine | EN300-264558-5g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 5g |
$4930.0 | 2023-09-14 | ||
Enamine | EN300-264558-1g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 1g |
$1701.0 | 2023-09-14 | ||
Enamine | EN300-264558-1.0g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 1.0g |
$1701.0 | 2024-06-18 | |
Enamine | EN300-264558-10.0g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 10.0g |
$7312.0 | 2024-06-18 | |
Ambeed | A1084187-1g |
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 1g |
$1227.0 | 2024-08-03 | |
Enamine | EN300-264558-0.05g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 0.05g |
$1428.0 | 2024-06-18 | |
Enamine | EN300-264558-5.0g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 5.0g |
$4930.0 | 2024-06-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049025-1g |
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 1g |
¥8421.0 | 2023-03-19 | |
Enamine | EN300-264558-0.25g |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
1955519-80-8 | 95% | 0.25g |
$1564.0 | 2024-06-18 |
2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid Literatura Relacionada
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
1955519-80-8 (2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid) Produtos relacionados
- 2139294-73-6(1,3-Dihydrofuro[3,4-c]pyridine hydrochloride)
- 76964-28-8(2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde)
- 2229236-42-2(2-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 1352394-76-3(7-Amino-4-fluoroindole dihydrochloride)
- 2411229-60-0(N-(4-{[(dimethylcarbamoyl)methyl](2,2,2-trifluoroethyl)carbamoyl}phenyl)prop-2-enamide)
- 887220-63-5(5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2229245-51-4(5-(bromomethyl)-3-methoxybenzene-1,2-diol)
- 380386-49-2(3-2-(Furan-2-ylmethylidene)hydrazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)
- 1805457-71-9(3-(Difluoromethyl)-5-fluoro-2-methoxy-6-(trifluoromethyl)pyridine)
- 1351588-69-6(3-{(2-chlorophenyl)methylsulfanyl}-6-(1H-pyrazol-1-yl)pyridazine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1955519-80-8)2-amino-2-1-(trifluoromethyl)cyclohexylacetic acid

Pureza:99%
Quantidade:1g
Preço ($):1104.0